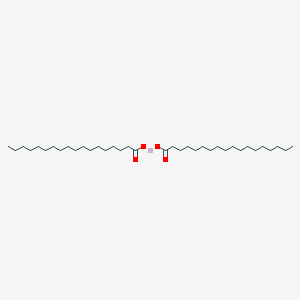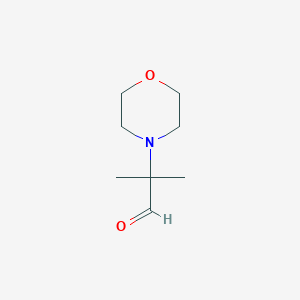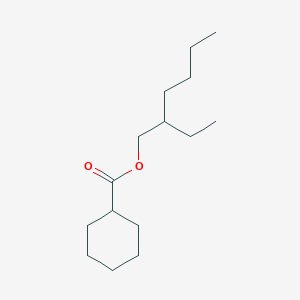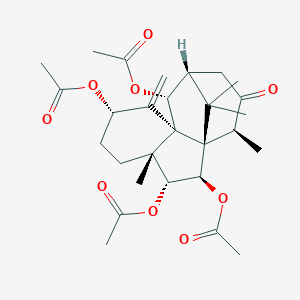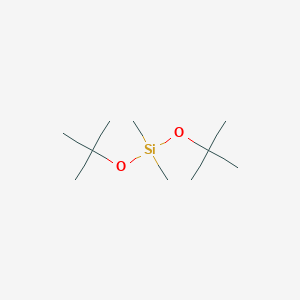
Bis(1,1-dimethylethoxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,1-dimethylethoxy)dimethylsilane, also known as HMDS (hexamethyldisilazane), is a chemical compound that is widely used in various scientific research applications. It is a clear liquid that has a characteristic odor and is highly flammable. HMDS is commonly used as a surface treatment agent for various materials, including silicon wafers, glass, and polymers.
Wirkmechanismus
The mechanism of action of Bis(1,1-dimethylethoxy)dimethylsilane is not well understood. It is believed that Bis(1,1-dimethylethoxy)dimethylsilane forms a thin layer on the surface of the material, which improves its adhesion properties and makes it more hydrophobic. This thin layer also prevents the material from reacting with other substances, which can alter its properties.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of Bis(1,1-dimethylethoxy)dimethylsilane. It is considered to be a low toxicity chemical, with no known adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Bis(1,1-dimethylethoxy)dimethylsilane in lab experiments include its ability to improve the adhesion properties of materials, its low toxicity, and its compatibility with a wide range of materials. The limitations of using Bis(1,1-dimethylethoxy)dimethylsilane include its flammability, its high cost, and the need for anhydrous conditions during synthesis.
Zukünftige Richtungen
There are several future directions for research on Bis(1,1-dimethylethoxy)dimethylsilane, including:
1. Development of new synthesis methods: There is a need for new synthesis methods that are more efficient and cost-effective.
2. Investigation of the mechanism of action: Further research is needed to understand the mechanism of action of Bis(1,1-dimethylethoxy)dimethylsilane and its effects on various materials.
3. Development of new applications: There is a need for new applications of Bis(1,1-dimethylethoxy)dimethylsilane in various fields, including biotechnology, nanotechnology, and electronics.
4. Improvement of safety protocols: There is a need for improved safety protocols for handling and storing Bis(1,1-dimethylethoxy)dimethylsilane, particularly in large-scale industrial applications.
Conclusion
In conclusion, Bis(1,1-dimethylethoxy)dimethylsilane is a widely used chemical compound in various scientific research applications. It is commonly used as a surface treatment agent, a critical point drying agent, a reagent in organic synthesis, and a derivatization agent in gas chromatography. Further research is needed to understand the mechanism of action of Bis(1,1-dimethylethoxy)dimethylsilane and its effects on various materials. There is also a need for new synthesis methods, new applications, and improved safety protocols for handling and storing Bis(1,1-dimethylethoxy)dimethylsilane.
Synthesemethoden
The synthesis of Bis(1,1-dimethylethoxy)dimethylsilane involves reacting hexamethyldisilazane with methanol in the presence of a catalyst. The reaction produces Bis(1,1-dimethylethoxy)dimethylsilane and ammonia as a byproduct. The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted side products.
Wissenschaftliche Forschungsanwendungen
Bis(1,1-dimethylethoxy)dimethylsilane is widely used in various scientific research applications, including:
1. Surface treatment agent: Bis(1,1-dimethylethoxy)dimethylsilane is commonly used as a surface treatment agent for various materials, including silicon wafers, glass, and polymers. It forms a thin layer on the surface of the material, which improves its adhesion properties and makes it more hydrophobic.
2. Electron microscopy: Bis(1,1-dimethylethoxy)dimethylsilane is used as a critical point drying agent in electron microscopy. It replaces the water in the sample with a non-polar solvent, which prevents the sample from collapsing during the drying process.
3. Organic synthesis: Bis(1,1-dimethylethoxy)dimethylsilane is used as a reagent in organic synthesis, particularly in the preparation of silyl ethers and silyl enol ethers.
4. Gas chromatography: Bis(1,1-dimethylethoxy)dimethylsilane is used as a derivatization agent in gas chromatography. It reacts with polar compounds to form non-polar derivatives, which improves their separation and detection.
Eigenschaften
CAS-Nummer |
17744-86-4 |
|---|---|
Produktname |
Bis(1,1-dimethylethoxy)dimethylsilane |
Molekularformel |
C10H24O2Si |
Molekulargewicht |
204.38 g/mol |
IUPAC-Name |
dimethyl-bis[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C10H24O2Si/c1-9(2,3)11-13(7,8)12-10(4,5)6/h1-8H3 |
InChI-Schlüssel |
BGPNEHJZZDIFND-UHFFFAOYSA-N |
SMILES |
CC(C)(C)O[Si](C)(C)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)O[Si](C)(C)OC(C)(C)C |
Andere CAS-Nummern |
17744-86-4 |
Synonyme |
bis(1,1-dimethylethoxy)dimethylsilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





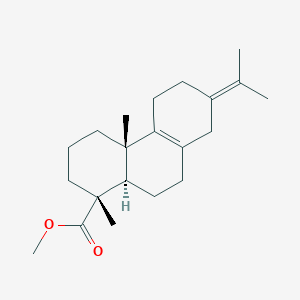


![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)


